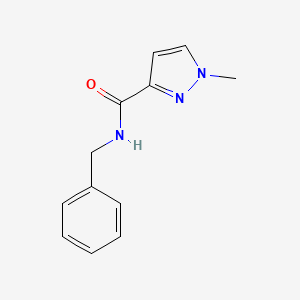N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide
CAS No.: 303066-25-3
Cat. No.: VC7525172
Molecular Formula: C12H13N3O
Molecular Weight: 215.256
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 303066-25-3 |
|---|---|
| Molecular Formula | C12H13N3O |
| Molecular Weight | 215.256 |
| IUPAC Name | N-benzyl-1-methylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C12H13N3O/c1-15-8-7-11(14-15)12(16)13-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,16) |
| Standard InChI Key | DLCAPQBAMLRGIW-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)C(=O)NCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The base structure of N-benzyl-1-methyl-1H-pyrazole-3-carboxamide consists of a pyrazole ring substituted at the 1-position with a methyl group, at the 3-position with a carboxamide moiety, and at the N-terminal with a benzyl group. The molecular formula for the unsubstituted variant is C₁₂H₁₃N₃O, with a molecular weight of 229.27 g/mol . Key structural features include:
-
Pyrazole ring: Provides aromatic stability and sites for electrophilic substitution.
-
Benzyl group: Enhances lipophilicity and influences binding interactions in biological systems.
-
Carboxamide functional group: Facilitates hydrogen bonding and structural diversification .
Table 1: Comparative Molecular Data for Pyrazole Carboxamide Analogues
Substituents at the 4- or 5-positions significantly alter electronic properties and biological activity. For example, the nitro group in N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide increases electrophilicity, while amino groups enhance nucleophilicity and hydrogen-bonding capacity .
Synthesis and Characterization
Synthetic Pathways
The synthesis of pyrazole carboxamides typically involves multi-step reactions starting from pyrazole precursors. For N-benzyl derivatives, two primary strategies are employed:
Carboxamide Formation via Acylation
A common method involves reacting pyrazole-3-carboxylic acid derivatives with benzylamine. For instance:
-
Oxidation of pyrazole carbaldehydes to carboxylic acids using agents like KMnO₄ or CrO₃ .
-
Conversion to acyl chlorides using thionyl chloride (SOCl₂) or oxalyl chloride .
-
Amidation with benzylamine in the presence of a base (e.g., K₂CO₃) to yield the target carboxamide .
Direct Coupling Reactions
Recent patents describe oxidative coupling of secondary benzylic amines with pyrazole carbaldehydes under catalytic conditions, bypassing intermediate oxidation steps . This method improves yield and reduces waste, particularly for derivatives with electron-withdrawing substituents .
Analytical Characterization
Key techniques for confirming structure and purity include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry: Electron ionization (EI) spectra show molecular ion peaks at m/z 229.27 for the base compound and characteristic fragmentation patterns for substituents .
-
Infrared (IR) Spectroscopy: Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
Structural Modifications and Structure-Activity Relationships (SAR)
Substituent Effects on Bioactivity
-
Amino Groups (4- or 5-position): Enhance solubility and hydrogen-bonding capacity, favoring interactions with enzymatic active sites .
-
Nitro Groups: Increase electrophilicity, potentially improving binding to electron-rich biological targets .
-
Benzyl Group Variations: Substituted benzyl groups (e.g., 2-cyclopropyl, 2-fluoro) modulate steric and electronic properties, optimizing pharmacokinetic profiles .
Case Study: Antifungal Derivatives
A patent-pending derivative, N-[2-chloro-6-(trifluoromethyl)benzyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide, exhibits broad-spectrum antifungal activity against Candida albicans (MIC = 0.12 μg/mL) and Aspergillus fumigatus (MIC = 0.25 μg/mL) . This highlights the impact of halogenation and fluorination on potency.
Industrial and Research Applications
Medicinal Chemistry
Pyrazole carboxamides serve as scaffolds for designing:
-
Kinase Inhibitors: Selective targeting of EGFR and VEGFR2 for anticancer therapy .
-
Antimicrobial Agents: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Agricultural Chemistry
Derivatives with lipophilic substituents (e.g., difluoromethyl groups) show promise as fungicides and herbicides due to their stability and membrane permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume